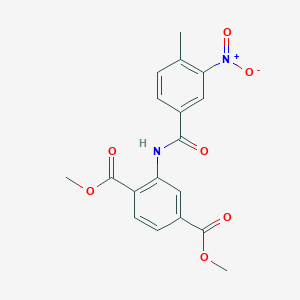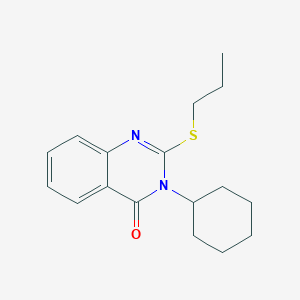![molecular formula C27H25FN4O4 B11640508 (5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640508.png)
(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-1-(2-fluorofenil)-5-({1-[2-(4-metilpiperidin-1-il)-2-oxoetil]-1H-indol-3-il}metilideno)pirimidina-2,4,6(1H,3H,5H)-triona es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un grupo fluorofenil, una porción de indol y un núcleo de pirimidina triona. Este compuesto es de gran interés en la química medicinal debido a sus potenciales propiedades terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5E)-1-(2-fluorofenil)-5-({1-[2-(4-metilpiperidin-1-il)-2-oxoetil]-1H-indol-3-il}metilideno)pirimidina-2,4,6(1H,3H,5H)-triona típicamente involucra reacciones orgánicas de varios pasos. El proceso comienza con la preparación del derivado de indol, seguido de la introducción del grupo fluorofenil. El paso final implica la formación del núcleo de pirimidina triona en condiciones controladas, a menudo requiriendo catalizadores y disolventes específicos para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones de lotes a gran escala con condiciones optimizadas para garantizar la coherencia y la eficiencia. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la escalabilidad del proceso de síntesis. Las medidas de control de calidad, como la cromatografía líquida de alta resolución y la espectrometría de masas, son esenciales para controlar la pureza y la composición del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5E)-1-(2-fluorofenil)-5-({1-[2-(4-metilpiperidin-1-il)-2-oxoetil]-1H-indol-3-il}metilideno)pirimidina-2,4,6(1H,3H,5H)-triona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados, dependiendo de los reactivos y condiciones utilizados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula, lo que potencialmente altera su actividad biológica.
Sustitución: Los grupos fluorofenil e indol pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos compuestos con propiedades diversas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, juegan un papel crucial en la determinación del resultado y la eficiencia de estas reacciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina o alcohol. Las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando la versatilidad del compuesto en diferentes aplicaciones.
Aplicaciones Científicas De Investigación
(5E)-1-(2-fluorofenil)-5-({1-[2-(4-metilpiperidin-1-il)-2-oxoetil]-1H-indol-3-il}metilideno)pirimidina-2,4,6(1H,3H,5H)-triona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto sirve como un intermedio valioso en la síntesis de moléculas más complejas, ayudando en el desarrollo de nuevos materiales y catalizadores.
Biología: Su estructura única le permite interactuar con varios objetivos biológicos, lo que lo convierte en una herramienta útil para estudiar procesos celulares y vías de señalización.
Medicina: Las potenciales propiedades terapéuticas del compuesto se están explorando para el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos, agroquímicos y otros productos químicos especiales, lo que contribuye a los avances en múltiples sectores.
Mecanismo De Acción
El mecanismo de acción de (5E)-1-(2-fluorofenil)-5-({1-[2-(4-metilpiperidin-1-il)-2-oxoetil]-1H-indol-3-il}metilideno)pirimidina-2,4,6(1H,3H,5H)-triona involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad e influyendo en varias vías bioquímicas. Esta interacción puede conducir a cambios en las funciones celulares, contribuyendo a sus potenciales efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- (5E)-1-(2-clorofenil)-5-({1-[2-(4-metilpiperidin-1-il)-2-oxoetil]-1H-indol-3-il}metilideno)pirimidina-2,4,6(1H,3H,5H)-triona
- (5E)-1-(2-bromofenil)-5-({1-[2-(4-metilpiperidin-1-il)-2-oxoetil]-1H-indol-3-il}metilideno)pirimidina-2,4,6(1H,3H,5H)-triona
Unicidad
La unicidad de (5E)-1-(2-fluorofenil)-5-({1-[2-(4-metilpiperidin-1-il)-2-oxoetil]-1H-indol-3-il}metilideno)pirimidina-2,4,6(1H,3H,5H)-triona reside en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo fluorofenil aumenta su estabilidad y reactividad, mientras que la porción de indol contribuye a su capacidad para interactuar con objetivos biológicos. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C27H25FN4O4 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
(5E)-1-(2-fluorophenyl)-5-[[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H25FN4O4/c1-17-10-12-30(13-11-17)24(33)16-31-15-18(19-6-2-4-8-22(19)31)14-20-25(34)29-27(36)32(26(20)35)23-9-5-3-7-21(23)28/h2-9,14-15,17H,10-13,16H2,1H3,(H,29,34,36)/b20-14+ |
Clave InChI |
NNJAMJNDPYWQEI-XSFVSMFZSA-N |
SMILES isomérico |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=CC=C5F |
SMILES canónico |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)

![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)
![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)

![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)

![2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640483.png)
![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)
![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)
